(2-(Benzyloxy)-3-chloro-5-fluorophenyl)methanol
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Overview
Description
(2-(Benzyloxy)-3-chloro-5-fluorophenyl)methanol: is an organic compound with a complex structure that includes a benzyl ether, a chloro substituent, and a fluorine atom on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzyloxy)-3-chloro-5-fluorophenyl)methanol typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of a phenol group with a benzyl group, followed by halogenation and subsequent functional group transformations. For example, the synthesis might start with 2-chloro-5-fluorophenol, which undergoes benzylation to form 2-(benzyloxy)-5-fluorophenol. This intermediate can then be chlorinated to introduce the chloro substituent at the 3-position, followed by reduction to yield the final product .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and reaction time would be critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Amino or thio-substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, (2-(Benzyloxy)-3-chloro-5-fluorophenyl)methanol serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features could be optimized to enhance binding affinity to biological targets, potentially leading to new therapeutic agents .
Industry: In the chemical industry, this compound can be used as a building block for the synthesis of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional groups make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (2-(Benzyloxy)-3-chloro-5-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like chlorine and fluorine can influence its reactivity and binding properties, affecting its interaction with molecular targets .
Comparison with Similar Compounds
Benzyl alcohol: A simpler analog with a hydroxyl group attached to a benzyl group.
(2-(Benzyloxy)-3-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of a chloro and fluoro substituent.
(3-Chloro-4-ethoxyphenyl)methanol: Contains an ethoxy group and a chloro substituent.
Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring, along with the benzyloxy group, makes it a valuable intermediate for further chemical transformations and applications .
Properties
Molecular Formula |
C14H12ClFO2 |
---|---|
Molecular Weight |
266.69 g/mol |
IUPAC Name |
(3-chloro-5-fluoro-2-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C14H12ClFO2/c15-13-7-12(16)6-11(8-17)14(13)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 |
InChI Key |
GREIGBSQJFFXQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)F)CO |
Origin of Product |
United States |
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